

# Application Notes and Protocols for the Quantification of 1,2-Benzisoxazole

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## Compound of Interest

Compound Name: 1,2-Benzisoxazole

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This document provides a comprehensive overview of analytical methodologies for the quantification of **1,2-Benzisoxazole**. While specific validated methods for the parent **1,2-Benzisoxazole** are not extensively published, this guide details robust analytical techniques and protocols adapted from well-established methods for structurally related derivatives and isomers. The information herein is designed to serve as a strong foundation for method development and validation for the accurate quantification of **1,2-Benzisoxazole** in various matrices, including pharmaceutical formulations and research samples.

## Overview of Analytical Techniques

The quantification of **1,2-Benzisoxazole** can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). UV-Vis Spectrophotometry can also be employed for simpler, high-concentration measurements.

The choice of method depends on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the required level of sensitivity and specificity.

## Comparative Quantitative Data

The following table summarizes typical performance characteristics of various analytical methods, based on data from structurally similar **1,2-benzisoxazole** derivatives. These values can be used as a benchmark for the development and validation of methods for **1,2-Benzisoxazole**.

Parameter	HPLC-UV	LC-MS/MS	GC-MS
Linearity Range	2.0 - 200.0 ng/mL[1]	0.1 - 500 ng/mL[1]	Analyte Dependent
Lower Limit of Quantification (LLOQ)	~6 ng/mL[1]	0.1 - 0.2 ng/mL[1]	Analyte Dependent
Limit of Detection (LOD)	~1.0 ng/mL[1]	< 0.1 ng/mL	Analyte Dependent
Intra-day Precision (%RSD)	< 7.9%	< 15%	< 15%
Inter-day Precision (%RSD)	< 10%	< 15%	< 15%
Accuracy (% Recovery)	> 89%	Within $\pm 15\%$ of nominal values	Within $\pm 20\%$ of nominal values
Analysis Time	~11 minutes	~4 - 9 minutes	Variable

## Experimental Protocols

### High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for routine quantification and purity analysis of **1,2-Benzisoxazole**.

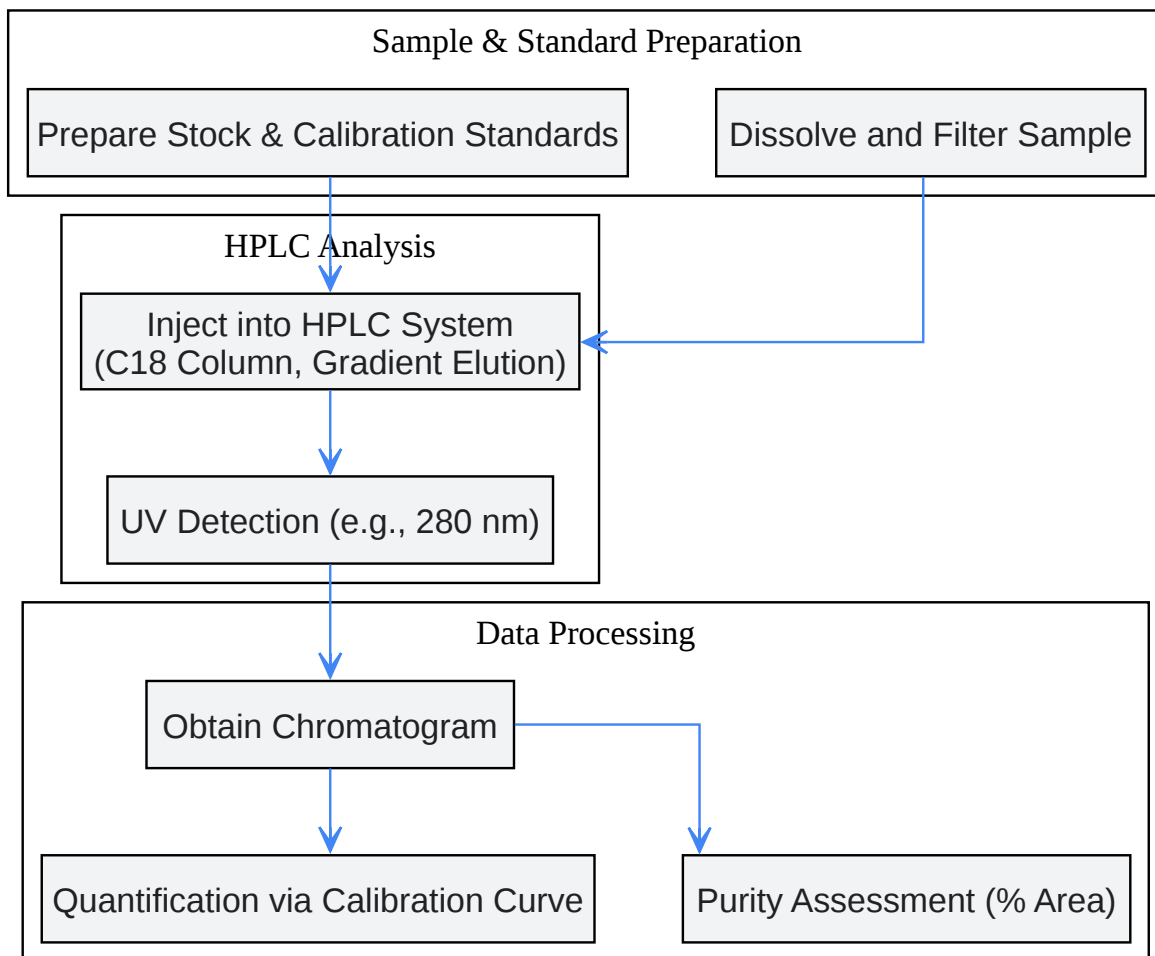
Protocol for Purity Analysis and Quantification:

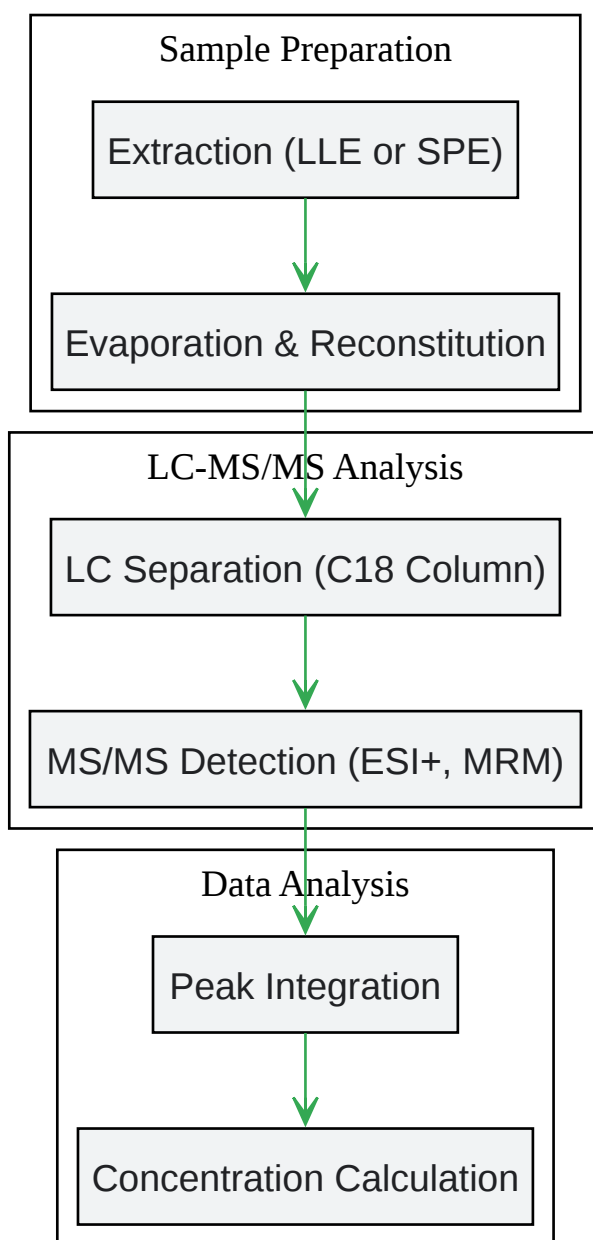
- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

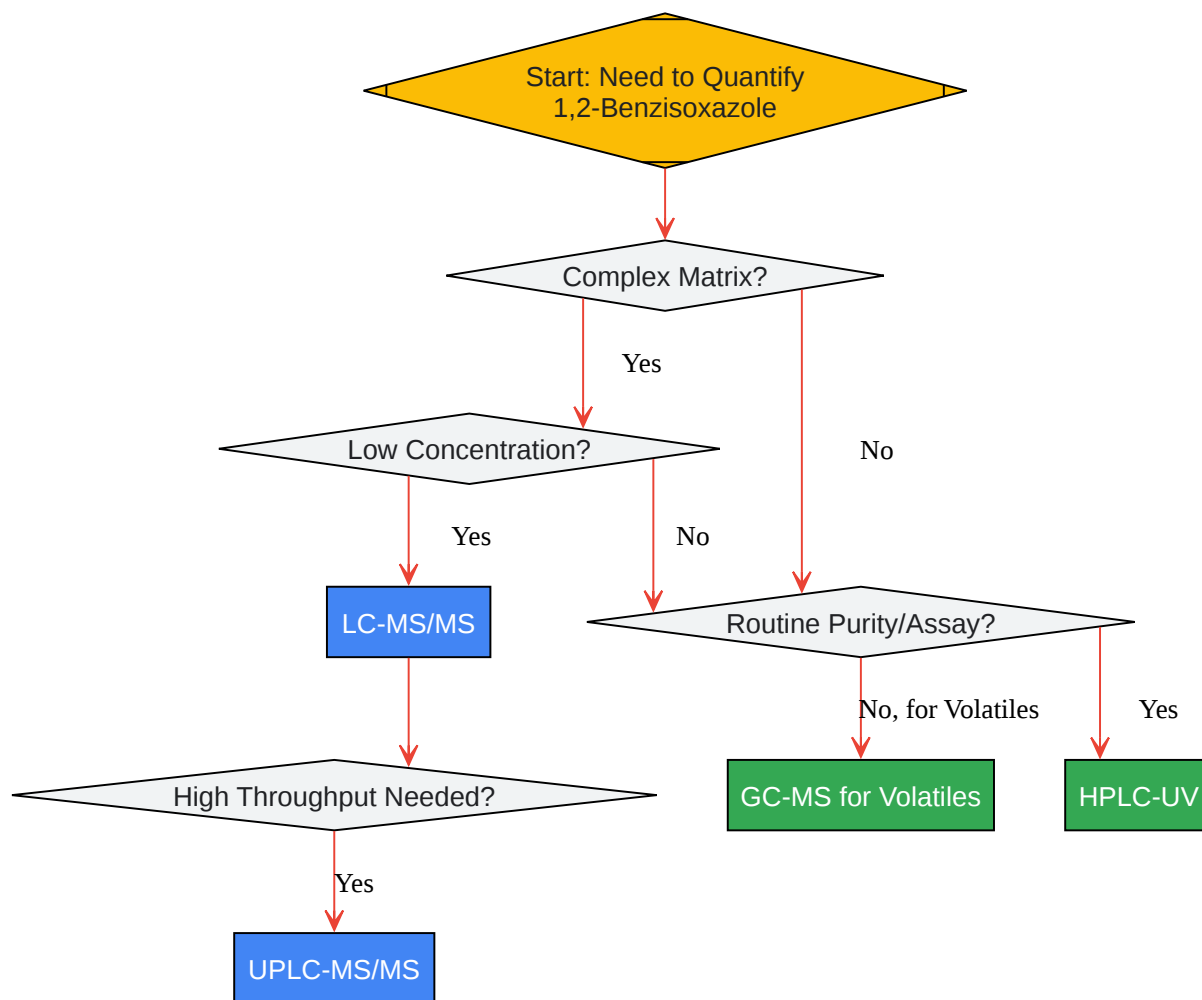
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase:
    - Method A (Isocratic): Acetonitrile:0.1% Formic Acid in Water (40:60, v/v).
    - Method B (Gradient):
      - A: 0.1% Formic Acid in Water
      - B: Acetonitrile
      - Gradient: 20-80% B over 15 minutes. An acidic mobile phase helps to suppress the ionization of related phenolic compounds, leading to better peak shape and retention.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of **1,2-Benzisoxazole** (e.g., 280 nm, with a broader scan from 220-400 nm using a DAD for purity assessment).
  - Injection Volume: 10 µL.
- Standard Preparation:
  - Prepare a stock solution of **1,2-Benzisoxazole** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  - Perform serial dilutions to prepare a series of calibration standards.
- Sample Preparation:
  - Accurately weigh and dissolve the sample containing **1,2-Benzisoxazole** in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.
- Data Analysis:
  - Integrate the peak corresponding to **1,2-Benzisoxazole**.
  - For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.
  - For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Analysis of **1,2-Benzisoxazole**







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## References

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